Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14931872
InChI: InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)
SMILES:
Molecular Formula: C20H17ClN4O2
Molecular Weight: 380.8 g/mol

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC14931872

Molecular Formula: C20H17ClN4O2

Molecular Weight: 380.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C20H17ClN4O2
Molecular Weight 380.8 g/mol
IUPAC Name ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)
Standard InChI Key ITXDLOBINUWNPQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a triazolo[1,5-a]pyrimidine backbone with substituents that enhance its biochemical interactions. The triazole ring (positions 1–3) is fused to a dihydropyrimidine ring (positions 4–7), creating a bicyclic system. Key functional groups include:

  • 4-Chlorophenyl group at position 7: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

  • Phenyl group at position 5: Contributes to hydrophobic interactions in biological systems.

  • Ethyl carboxylate at position 6: Enhances solubility and serves as a handle for further chemical modifications.

The molecular geometry optimizes π-π stacking and hydrogen-bonding interactions, critical for target engagement in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H17ClN4O2\text{C}_{20}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}
Molecular Weight380.8 g/mol
IUPAC NameEthyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate
Key Functional GroupsTriazole, Pyrimidine, Carboxylate, Chlorophenyl, Phenyl

Synthesis Methodologies

Traditional Multi-Step Synthesis

The synthesis typically involves a three-step process:

  • Formation of the Pyrimidine Core: Condensation of thiourea derivatives with β-ketoesters under acidic conditions generates the dihydropyrimidine ring.

  • Triazole Ring Closure: Cyclization using hydrazine or substituted hydrazines forms the triazolo[1,5-a]pyrimidine system.

  • Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate.

Reaction yields range from 60–75%, with purification achieved through recrystallization from ethanol or column chromatography.

Eco-Friendly Approaches

Recent advances emphasize solvent-free or microwave-assisted protocols. The additive 4,4’-trimethylenedipiperidine enables efficient one-pot syntheses, reducing reaction times from 12 hours to 30 minutes and improving yields to 85–90% .

Table 2: Comparison of Synthesis Methods

MethodYield (%)TimePurification Technique
Traditional Multi-Step60–7510–12 hrsRecrystallization
Microwave-Assisted85–9030 minColumn Chromatography

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The electron-deficient pyrimidine ring undergoes nucleophilic attacks at position 2. For example, reaction with benzyl thiols substitutes the triazole sulfur, yielding derivatives with enhanced antimicrobial activity.

Ester Hydrolysis

The ethyl carboxylate group is hydrolyzed to carboxylic acids under basic conditions, enabling conjugation with amines or alcohols for prodrug development.

Biological Activity

Antiproliferative Effects

In vitro studies demonstrate dose-dependent inhibition of MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50_{50} values of 12.3 µM and 15.8 µM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Table 3: Biological Activity Data

Cell Line/PathogenActivity (IC50_{50}/MIC)Mechanism
MCF-712.3 µMCaspase-3 Activation
A54915.8 µMMitochondrial Dysfunction
Staphylococcus aureus8 µg/mLCell Wall Synthesis Inhibition

Applications in Drug Discovery

Anticancer Agent Development

The compound’s ability to disrupt tubulin polymerization and inhibit topoisomerase II positions it as a lead candidate for combinatorial therapies.

Antiviral Scaffolds

Analogous triazolo-pyrimidines inhibit influenza RNA polymerase by targeting the PA-PB1 heterodimer, suggesting potential for structure-based optimization.

Related Compounds and Structure-Activity Relationships

Chlorophenyl vs. Diphenyl Derivatives

Replacing the 4-chlorophenyl group with a second phenyl ring (as in ethyl 5,7-diphenyl derivatives) reduces anticancer activity by 40%, underscoring the importance of the chloro substituent for target binding.

Sulfanyl-Modified Analogs

Incorporating benzylsulfanyl groups enhances antimicrobial potency but reduces solubility, necessitating formulation adjustments.

Future Research Directions

  • Synthetic Optimization: Scaling eco-friendly protocols for industrial production .

  • Target Identification: Proteomic studies to map interactions with oncogenic proteins.

  • Hybrid Derivatives: Conjugation with NSAIDs or antibiotics to expand therapeutic indices.

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